molecular formula C16H11ClFN3OS B3700401 N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide

Cat. No.: B3700401
M. Wt: 347.8 g/mol
InChI Key: SPZSTYUKMXWVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antiviral and antibacterial properties.

    Medicine: Investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-YL}-3-fluorobenzamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Similar structure but with a sulfonamide group.

Uniqueness

N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide is unique due to its specific combination of a thiadiazole ring and a fluorobenzamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3OS/c17-12-6-4-10(5-7-12)8-14-20-21-16(23-14)19-15(22)11-2-1-3-13(18)9-11/h1-7,9H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZSTYUKMXWVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide
Reactant of Route 3
Reactant of Route 3
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide
Reactant of Route 4
Reactant of Route 4
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide
Reactant of Route 5
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide
Reactant of Route 6
N-{5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-YL}-3-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.